molecular formula C17H25NO5 B180393 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate CAS No. 124620-51-5

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate

Cat. No.: B180393
CAS No.: 124620-51-5
M. Wt: 323.4 g/mol
InChI Key: WNQJOTOXDQAJLI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions, which is crucial in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids, including this compound, follows similar principles but is optimized for higher yields and efficiency. This often involves the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is unique due to its specific structure, which includes a hydroxyl group on the pentanoate chain. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-15(20)14(10-7-11-19)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQJOTOXDQAJLI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561698
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124620-51-5
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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